molecular formula C11H8Cl2N2O2 B2478339 4-chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1281872-53-4

4-chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2478339
CAS No.: 1281872-53-4
M. Wt: 271.1
InChI Key: IRSIWQKREITMLK-UHFFFAOYSA-N
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Description

4-chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and a carboxylic acid functional group

Properties

IUPAC Name

4-chloro-1-[(4-chlorophenyl)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c12-8-3-1-7(2-4-8)5-15-6-9(13)10(14-15)11(16)17/h1-4,6H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSIWQKREITMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with hydrazine hydrate to form 4-chlorobenzyl hydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The chlorophenyl group can be reduced under specific conditions.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenylacetic acid: Similar in structure but lacks the pyrazole ring.

    4-chlorobenzyl chloride: Used as an intermediate in the synthesis of the target compound.

    1H-pyrazole-3-carboxylic acid: Lacks the chlorophenyl substitution.

Uniqueness

4-chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the chlorophenyl group and the pyrazole ring, which confer distinct chemical properties and potential applications. Its dual functionality allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.

Biological Activity

4-Chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its antibacterial, antifungal, and enzyme inhibitory properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H9Cl2N3O2C_{11}H_{9}Cl_{2}N_{3}O_{2}, with a molecular weight of approximately 259.11 g/mol. The compound features a pyrazole ring, which is known for its biological activity.

Antibacterial Activity

Research indicates that compounds related to this compound exhibit notable antibacterial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity of Related Pyrazole Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Chloro-1H-pyrazole-3-carboxylic acidE. coli32 µg/mL
This compoundS. aureus16 µg/mL

The above table summarizes the antibacterial efficacy of the compound against selected strains, indicating a promising potential for further development in antibiotic therapies.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities. Specifically, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating conditions like Alzheimer's disease.

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 Value (µM)
4-Chloro-1H-pyrazole-3-carboxylic acidAcetylcholinesterase (AChE)12.5
This compoundUrease8.0

These results highlight the compound's potential as a therapeutic agent in enzyme-related disorders.

Antifungal Activity

In addition to antibacterial properties, studies have indicated antifungal activity against species such as Candida albicans. The compound demonstrated significant inhibition at varying concentrations.

Case Studies

A study conducted by Wani et al. (2017) synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, the derivative containing the chlorophenyl group exhibited strong AChE inhibition and moderate antibacterial activity against Gram-positive bacteria.

Another research effort focused on the synthesis and evaluation of related compounds for their urease inhibitory effects, showing that modifications in the pyrazole structure could enhance biological efficacy.

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